Amygdaloside

Übersicht

Beschreibung

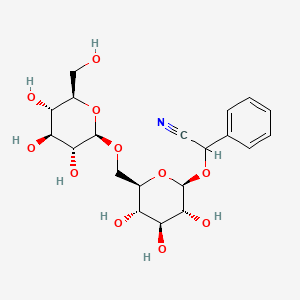

Amygdalin is a cyanogenic glucoside isolated from almonds and seeds of other plants of the family Rosaceae. Amygdalin is converted by plant emulsin (a combination of a glucosidase and a nitrilase) or hydrochloric acid into benzaldehyde, D-glucose, and hydrocyanic acid. (NCI04)

Amygdalin is a disaccharide derivative, a cyanogenic glycoside and a gentiobioside. It has a role as a plant metabolite. It derives from a prunasin.

A cyanogenic glycoside found in the seeds of Rosaceae.

Wirkmechanismus

Amygdalin, also known as Amygdaloside, Vitamin B17, Mandelonitrile-beta-gentiobioside, or D-Amygdalin, is a cyanogenic glycoside derived from nuts, plants, and the pits of certain fruits, primarily apricots . It has been recognized for its potential therapeutic roles, particularly in cancer treatment . Its use remains controversial due to its potential toxicity .

Target of Action

Amygdalin’s primary targets are cancer cells . It has been reported to exert anticancer effects against lung, breast, prostate, colorectal, cervical, and gastrointestinal cancers .

Mode of Action

Amygdalin interacts with its targets by inducing apoptosis of cancer cells, inhibiting cancer cells’ proliferation, and slowing down tumor metastatic spread . It has been reported to induce apoptosis via intrinsic cell death pathway (the mitochondria-initiated pathway), and enhance immunity .

Biochemical Pathways

Amygdalin is hydrolyzed by the enzyme beta-glucosidase into hydrogen cyanide (HCN), benzaldehyde, and glucose . Cyanide then exerts toxicity via inhibition of oxidative phosphorylation . Amygdalin influences physiological processes at various regulatory levels via extra- and intracellular signaling pathways regulating secretory activity, cell viability, steroidogenesis, proliferation, and apoptosis .

Pharmacokinetics

Amygdalin’s pharmacokinetics have been studied in various animals . It has been found that amygdalin is rapidly absorbed in the body after injection . Amygdalin’s toxicity depends heavily on the variety of bacteria in the digestive tract .

Result of Action

The molecular and cellular effects of amygdalin’s action include the induction of apoptosis, inhibition of proliferation, and slowing down of tumor metastatic spread . It has also been reported to have an enhanced cytotoxic effect on malignant cells .

Action Environment

Amygdalin’s action, efficacy, and stability can be influenced by environmental factors. For instance, the variety of bacteria in the digestive tract can heavily influence amygdalin’s toxicity . Furthermore, amygdalin encapsulation in alginate-chitosan nanoparticles (ACNPs) can be employed as an active drug-delivery system to release this compound in a regulated, sustained manner without causing any harm to healthy cells or tissues .

Biochemische Analyse

Biochemical Properties

Amygdalin interacts with various enzymes and proteins in biochemical reactions. The biosynthesis of amygdalin involves the initial conversion of L-phenylalanine into mandelonitrile catalyzed by cytochrome P450 and CYP71AN24 . Upon ingestion, amygdalin is enzymatically metabolized into hydrogen cyanide .

Cellular Effects

Amygdalin influences cell function by exerting antioxidant, anti-tumor, anti-fibrotic, antiatherosclerosis, anti-inflammatory, immunomodulatory, and analgesic characteristics . It also has the ability to improve digestive and reproductive systems, neurodegeneration, and cardiac hypertrophy .

Molecular Mechanism

At the molecular level, amygdalin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its toxicity depends heavily on the variety of bacteria in the digestive tract .

Temporal Effects in Laboratory Settings

The effects of amygdalin change over time in laboratory settings. Studies have verified that hydrogen cyanide (HCN)-produced amygdalin can be harmful orally, but only at very high doses . Although intravenous treatment was less effective than the oral method, the oral route has a dose range of 0.6 to 1 g daily .

Dosage Effects in Animal Models

The effects of amygdalin vary with different dosages in animal models. High exposure over a short duration can result in severe adverse health effects . Symptoms of acute toxicity to cyanide include nausea, vomiting, abdominal pain, falling blood pressure, and, in extreme cases, even death .

Metabolic Pathways

Amygdalin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Amygdalin is transported and distributed within cells and tissues . Its transport and distribution could be influenced by the variety of bacteria in the digestive tract .

Subcellular Localization

Current studies are exploring potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

Amygdaloside, a cyanogenic glycoside primarily found in the seeds of certain fruits such as apricots, has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic effects, and relevant research findings.

This compound is metabolized into benzaldehyde and cyanide by the enzyme beta-glucosidase in the intestine. The cytotoxic effects of cyanide have been proposed to selectively target cancerous cells, as normal cells can detoxify cyanide into less harmful thiocyanate. This selective toxicity is one of the reasons this compound is investigated for its anticancer properties .

In Vitro Studies

Numerous studies have demonstrated the anticancer effects of this compound across various cancer cell lines:

- Breast Cancer : In human breast cancer cell lines MCF-7 and MDA-MB-231, this compound has been shown to induce apoptosis by increasing pro-apoptotic proteins (Bax) and decreasing anti-apoptotic proteins (Bcl-2). This leads to enhanced radiotherapy efficiency and reduced cell proliferation .

- Cervical Cancer : this compound significantly inhibits HeLa cervical cancer cells by upregulating Bax expression and caspase-3 activity while downregulating Bcl-2. This results in a notable increase in apoptosis .

- Hepatocellular Carcinoma : In HepG2 cells, this compound enhances apoptosis through increased caspase-3 expression and decreased Bcl-2 levels. Furthermore, combining this compound with metformin has shown improved cytotoxic effects compared to this compound alone .

Summary Table of In Vitro Studies

| Cancer Type | Cell Line | Concentration (mg/mL) | Effect Observed |

|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | 2.5–80 | Induction of apoptosis, reduced cell proliferation |

| Cervical Cancer | HeLa | 1.25–20 | Increased Bax/Bcl-2 ratio, enhanced caspase-3 activity |

| Hepatocellular Cancer | HepG2 | 0.25–5 | Increased apoptosis via caspase-3 upregulation |

In Vivo Studies

Research on animal models has also indicated that low to moderate doses of this compound can restore oxidative balance in tissues while exhibiting antioxidant properties. High doses have been associated with negative effects on liver and testicular tissues .

Additional Biological Activities

Beyond its anticancer properties, this compound exhibits various other biological activities:

- Antioxidant Activity : It has demonstrated significant antioxidant potential in liver tissues, contributing to cellular protection against oxidative stress .

- Anti-inflammatory Effects : this compound has been shown to suppress inflammatory markers such as TNF-alpha and IL-1beta, indicating its potential use in inflammatory conditions .

- Neuroprotective Effects : Studies suggest that this compound may protect nerve cells from toxicity and could be beneficial in treating neurodegenerative diseases .

Case Studies and Clinical Implications

While preclinical studies show promising results regarding the efficacy of this compound in cancer treatment, clinical data remains limited and somewhat controversial. A clinical trial conducted by the National Cancer Institute found no significant benefits from amygdalin (the parent compound) in cancer patients, with some subjects experiencing cyanide toxicity . This highlights the need for further research to establish safe and effective dosages.

Wissenschaftliche Forschungsanwendungen

Amygdalin, a cyanogenic glycoside found in high concentrations in bitter almonds, has been investigated for its antioxidant, anti-tumor, anti-fibrotic, antiatherosclerosis, anti-inflammatory, immunomodulatory, and analgesic properties . It has also been studied for its ability to improve digestive and reproductive systems, neurodegeneration, and cardiac hypertrophy .

Scientific Research Applications

Amygdalin was initially developed as a pharmaceutical for treating cancer after being hydrolyzed to hydrogen cyanide (HCN) . However, research has shown that HCN can also damage normal cells, making its use controversial .

Amygdalin and Cancer Treatment

- In vitro studies : Amygdalin has demonstrated cytotoxic effects on cancer cells in vitro, but these results have not yet been demonstrated in vivo .

- Molecular mechanisms : Several studies have demonstrated the anticancer activity of amygdalin and its therapeutic use for cancer treatment and pain relief .

- Types of cancer : Studies have explored amygdalin's effects on various cancer cell lines, including bladder, cervical, colon, breast, and kidney cancer .

- Amygdalin has shown limited proliferative capacity and apoptosis in bladder cancer cell lines .

- It can initiate cell apoptosis and reduce Bcl-2 expression in cervical cancer cells .

- Amygdalin can reduce the expression level of genes associated with cell growth, apoptosis, and transmission in colon cancer cells .

- It can also reduce the proliferative activity of breast cancer cells .

- In kidney cancer cells, amygdalin has reduced the ability of collagen and fibronectin, as well as reduced cell mobility .

- Animal studies : Studies have shown that amygdalin can increase apoptosis in cervical cancer cells by increasing caspase-3 activity and Bax protein, while decreasing Bcl-2 protein .

- Clinical trials : A clinical trial involving six patients showed that amygdalin, administered intravenously, produced no clinical or laboratory evidence of toxic reaction . However, oral administration of amygdalin produced significant blood cyanide levels .

Toxicity

Research indicates that amygdalin can be broken down into free cyanide, and high-dose amygdalin can negatively affect the oxidative balance of hepatic and testicular tissues in male mice . One study on patients with advanced cancer showed that oral amygdalin produced significant blood cyanide levels . One patient who consumed a large intake of raw almonds experienced transient symptoms of cyanide toxic reaction with escalating blood cyanide levels .

Amygdalin with Nanoparticles

The nanoformulation of amygdalin with β-CD has shown greater effects than amygdalin alone, increasing breast cancer cells mitigation, gene mitigation, and oxidative stress . Silver nanoparticles encapsulated with amygdalin have shown anticancer activity in breast cancer cell lines . Alginate–chitosan nanoparticles have demonstrated a greater antitumor effect on H1299 cell lines than free amygdalin . Nanoparticles have also demonstrated sustained amygdalin–folic acid release properties and obvious selectivity to cells .

Amygdalin Dosage

- Low doses of amygdalin may restore oxidative equilibrium in mice .

- A study on healthy volunteers showed that single and multiple doses of amygdalin administered intravenously had no adverse effects and good tolerability .

- Amygdalin given orally at 0.5 g three times daily produced significant blood cyanide levels .

Data Table

The table below summarizes the effects of amygdalin on different cell lines at varying concentrations:

| Cell Lines Used for Testing | Amygdalin Concentration [mg mL −1] | Results Observed | Ref. |

|---|---|---|---|

| Bladder cancer | RT 112 UMUC-3 TCCSUP | 1.25–10 limited proliferative capacity and apoptosis. decrease in cdk4 expression level in RT112 and TCCSUP lines. | |

| Cervical cancer | HeLa | 1.25–20 initiation of the cell apoptosis, reduction of Bcl-2 expression level, increase of Bax expression level. | |

| Colon cancer | SNU-C4 | 0.25–5 reduction of the expression level of many genes associated with following cell functions: growth, apoptosis, transmission. | |

| Breast cancer | MDA-MB-231, MCF-7 | 2.5–80 reduction of proliferative activity of the cells | |

| MDA-MB-231 | 10 | growth rate of cancer cells was inhibited | |

| Kidney cancer | Caki-1 A498 KTC-26 xds | 10 reduced ability collagen and fibronectin. reduced cell mobility. |

Analyse Chemischer Reaktionen

Hydrolysis and Cyanide Release

Amygdalin undergoes enzymatic hydrolysis to release hydrogen cyanide (HCN), a process critical to its toxicity and purported therapeutic effects. The reaction occurs in two stages:

-

Enzymatic Cleavage :

-

Gut Microbiota Involvement :

Table 1: Cyanogenic Potential of Select Plant Seeds

| Plant | Part | Cyanide Content (mg HCN/kg) |

|---|---|---|

| Apricot | Kernel | 785 |

| Plum | Kernel | 696 |

| Bitter Almond | Kernel | ~710 |

| Apple | Seed | 690 |

| Data from . |

Acid- and Base-Catalyzed Reactions

Amygdalin reacts under acidic or basic conditions, altering its structure and toxicity:

-

Acidic Hydrolysis :

-

Epimerization :

Enzymatic Inhibition and Biochemical Interactions

Amygdalin’s reactivity extends to enzyme inhibition and metabolic pathways:

-

Collagenase/Hyaluronidase Inhibition :

-

Cytochrome Oxidase Binding :

Analytical Detection Methods

Modern techniques quantify amygdalin and its metabolites with high precision:

Table 2: Analytical Parameters for Amygdalin Detection

| Method | Linear Range (µg/L) | LOD (µg/L) | Matrix |

|---|---|---|---|

| ESI-MS | 4.5–450 | 1.2 | Serum, wastewater |

| FAPA-MS | 10–500 | 3.0 | Biological fluids |

| HPLC-UV | 50–1000 | 15 | Plant extracts |

| Data from . |

-

Solid-Phase Extraction (SPE) :

-

Magnetic Molecularly Imprinted Polymers (mag-MIPs) :

Synthetic and Catalytic Modifications

-

Biocatalytic Oxidation :

-

Enzymatic Amide Bond Formation :

Reaction Kinetics and Mechanisms

Eigenschaften

IUPAC Name |

2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCIJNAGGSZNQT-SWRVSKMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | amygdalin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Amygdalin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031434 | |

| Record name | DL-Amygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

51371-34-7, 29883-15-6 | |

| Record name | DL-Amygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amygdalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

223-226 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.